molecular formula C10H9BrF3NO2 B1395677 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide CAS No. 880652-44-8

3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

Cat. No. B1395677
M. Wt: 312.08 g/mol
InChI Key: SROCIXQQXPOPAQ-UHFFFAOYSA-N
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Patent
US08946446B2

Procedure details

To a solution of 3-bromo-5-(trifluoromethyl)benzoic acid (5.34 g, 20 mmol) in DCM (120 mL) was added O,N-dimethylhydroxylamine hydrochloride (2.9 g, 30 mmol), HATU (9.2 g, 30 mmol) and Et3N (8.0 g, 80 mmol). The mixture was stirred at rt overnight, concentrated and purified by CC (hexane) to afford compound P30a (5.1 g, 83%) as a solid.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5](O)=[O:6].Cl.[CH3:16][O:17][NH:18][CH3:19].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(CC)CC>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([N:18]([O:17][CH3:16])[CH3:19])=[O:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)C(F)(F)F
Name
Quantity
2.9 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
9.2 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
8 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by CC (hexane)
CUSTOM
Type
CUSTOM
Details
to afford compound P30a (5.1 g, 83%) as a solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C=C(C(=O)N(C)OC)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.